1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea
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Overview
Description
3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA is a complex organic compound that features a unique combination of benzodioxin and pyridazinyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA typically involves multiple steps, starting with the preparation of the benzodioxin and pyridazinyl intermediates. Common reagents and conditions used in these reactions include:
Conditions: Stirring at room temperature for 4-5 hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Conditions often involve the use of polar aprotic solvents like DMF and DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial biofilm formation by disrupting the cell wall synthesis and interfering with bacterial communication pathways . Additionally, it may interact with various enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)BUTANOIC ACID
- Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-
- 1,4-Benzodioxin, 2,3-dihydro-
Uniqueness
What sets 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA apart from similar compounds is its unique combination of benzodioxin and pyridazinyl groups, which confer distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H23N5O4 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]urea |
InChI |
InChI=1S/C23H23N5O4/c29-23(25-18-4-6-20-21(15-18)32-13-12-31-20)24-17-3-1-2-16(14-17)19-5-7-22(27-26-19)28-8-10-30-11-9-28/h1-7,14-15H,8-13H2,(H2,24,25,29) |
InChI Key |
GNANDLITLTZVGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)NC4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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